Methylamino-PEG2-acid
Description
Contextualization within Polyethylene (B3416737) Glycol (PEG) Linker Systems in Academic Inquiry
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their inherent properties, such as water solubility, biocompatibility, and low immunogenicity, make them ideal for use in biological systems. chempep.com
Evolution of PEG-based Bioconjugation Reagents
The application of PEG in biological research dates back to the 1970s, when it was first used to modify proteins to extend their in-vivo circulation time and reduce immune responses. chempep.com The development of monodisperse PEG linkers in the 1990s, which have a defined molecular weight and specific terminal functional groups, allowed for more precise and controlled bioconjugation strategies. chempep.com Over the years, these linkers have evolved from simple homobifunctional spacers to more complex heterobifunctional, cleavable, and branched structures designed for highly specific applications. chempep.com
Significance of Heterobifunctional Linkers in Molecular Design
Heterobifunctional linkers are chemical reagents that possess two different reactive groups. scbt.com This feature allows for the sequential and selective coupling of two different molecules, minimizing the formation of unwanted byproducts like homo-oligomers. creative-biolabs.com This precision is critical in applications such as the construction of antibody-drug conjugates (ADCs) and PROTACs, where a defined stoichiometry and spatial orientation are essential for biological activity. creative-biolabs.comrsc.org The ability to connect distinct molecular entities with high specificity makes heterobifunctional linkers invaluable tools in drug discovery, diagnostics, and materials science. scbt.com
Distinctive Features of Methylamino-PEG2-acid in Synthetic Applications
This compound stands out due to its specific combination of functional groups and a short, hydrophilic PEG spacer. broadpharm.com The methylamine (B109427) group provides a reactive handle for coupling with molecules containing carboxylic acids or carbonyls, while the carboxylic acid can form stable amide bonds with primary amines. broadpharm.com The two-unit PEG chain enhances the water solubility and biocompatibility of the conjugates, which is crucial for biological applications. broadpharm.com This trifecta of a methylamine, a short PEG spacer, and a carboxylic acid in a single molecule offers a high degree of versatility and control in the design of complex molecular architectures.
Fundamental Reactivity and Functional Group Prowess for Research Applications
The chemical properties of this compound's terminal functional groups are central to its utility in research.
Chemical Versatility of the Methylamine Moiety in Research Syntheses
The methylamine group (-NHCH3) is a good nucleophile due to being a relatively unhindered primary amine. axispharm.comwikipedia.org This makes it reactive towards a variety of electrophilic functional groups. In organic synthesis, it readily reacts with:
Carboxylic acids and their activated esters: to form stable amide bonds. axispharm.com This is a cornerstone of bioconjugation. bionordika.no
Aldehydes and ketones: to form Schiff bases, which can be further reduced to stable secondary amines. broadpharm.commedkoo.com
Isocyanates: to form ureas. wikipedia.org
This reactivity allows for the straightforward attachment of this compound to a wide range of molecules.
Carboxylic Acid Functionality as a Strategic Coupling Handle
The carboxylic acid (-COOH) group is another key feature for strategic molecular coupling. While less reactive than its activated counterparts, it can be readily converted into a more reactive species. A common strategy involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS). thermofisher.comrsc.org This two-step process first forms a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. rsc.org This activated ester can then efficiently react with primary amines to form a stable amide bond, completing the conjugation. thermofisher.commdpi.com This method is widely used to attach molecules to proteins and other biomolecules. thermofisher.com
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₄ | broadpharm.com |
| Molecular Weight | 191.22 g/mol | medchemexpress.com |
| CAS Number | 1807503-87-2 | broadpharm.com |
| Appearance | Solid | |
| Solubility | Water, DMSO, DMF | broadpharm.com |
Role of the PEG Spacer in Modulating Aqueous Solvation and Steric Presentation for Conjugation Studies
The inclusion of a diethylene glycol (PEG2) spacer within the this compound structure is a key design element that profoundly influences its utility in biochemical applications. The PEG component imparts significant hydrophilicity to the molecule, a crucial attribute for enhancing solubility in aqueous environments, which is the native milieu for most biological macromolecules. medkoo.comrsc.org It is understood that each ethylene oxide unit in a PEG chain can bind with approximately two to three water molecules, effectively creating a hydrating shell around the molecule or the conjugate it becomes a part of. nih.gov This improved water solubility is not only beneficial for the handling and purification of the linker itself but is also critical for maintaining the solubility and stability of the final bioconjugate, which might otherwise be prone to aggregation due to the hydrophobic nature of other components. rsc.org
Beyond enhancing aqueous solvation, the PEG2 spacer plays a vital role in managing steric hindrance during conjugation reactions. The flexible, linear nature of the PEG chain provides spatial separation between the reactive termini and any molecules they are being attached to. This "spacer effect" can mitigate steric clashes that might otherwise impede the efficiency of the conjugation process, particularly when dealing with large biomolecules like proteins or antibodies. nih.govaxispharm.com While longer PEG chains can sometimes reduce conjugation efficiency due to their own steric bulk, a short spacer like PEG2 often provides an optimal balance, offering sufficient separation without introducing excessive steric hindrance. This controlled spatial presentation is essential for ensuring that the conjugated molecules retain their native conformation and biological activity.
Overview of Primary Academic Research Trajectories and Methodological Relevance
The unique structural attributes of this compound have positioned it as a valuable tool in several key areas of academic research, most notably in the field of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.comchemsrc.com The linker component of a PROTAC is critical to its function, as it bridges the target-binding ligand and the E3 ligase-binding ligand. This compound is frequently employed as a component of these linkers due to its defined length, flexibility, and hydrophilicity, which can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). medchemexpress.com
Methodologically, the application of this compound in synthesis relies on standard and well-established chemical transformations. The carboxylic acid moiety is typically activated using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) to facilitate the formation of an amide bond with a primary amine on a substrate. broadpharm.comacs.org The methylamine group can participate in reductive amination with aldehydes or ketones, or in amide coupling reactions with carboxylic acids. The hydrochloride salt form of the compound is often used to improve its stability and handling. biosynth.combroadpharm.com
Furthermore, the principles demonstrated by this compound are being extended to the development of other advanced bioconjugates, including antibody-drug conjugates (ADCs). dcchemicals.com In ADCs, hydrophilic linkers are crucial for improving the pharmacokinetic properties of the conjugate and ensuring that the cytotoxic payload is delivered effectively to the target cells. rsc.org The insights gained from using short PEG linkers like this compound are informing the design of next-generation linkers for a variety of therapeutic and diagnostic applications.
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇NO₄ |
| Molecular Weight | 191.22 g/mol |
| CAS Number | 1807503-87-2 |
| Density | ~1.0 - 1.1 g/cm³ |
| Boiling Point | ~310 - 315 °C |
| SMILES | CNCCOCCOCCC(=O)O |
This data is compiled from multiple sources. biosynth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-(methylamino)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-9-3-5-13-7-6-12-4-2-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMTZREVKICMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of Methylamino Peg2 Acid
Strategic Synthesis Pathways for Methylamino-PEG2-acid
The synthesis of this compound is not a trivial one-step process but requires a well-designed multi-step organic synthesis strategy to ensure high purity and yield. The approach must carefully orchestrate the introduction of the methylamino and carboxylic acid functionalities onto the PEG2 backbone.
Multi-step Organic Synthesis Approaches
A common synthetic strategy involves building the molecule sequentially, often starting from a commercially available diethylene glycol derivative. A plausible and robust multi-step approach is outlined below:
Monoprotection of a PEG Precursor : The synthesis can commence with a precursor like 2-(2-aminoethoxy)ethanol. The primary amino group is first protected, for instance, with a tert-butyloxycarbonyl (Boc) group, yielding Boc-NH-PEG2-OH. This step is crucial to prevent side reactions in subsequent steps.
Introduction of the Methyl Group : The protected intermediate can then be N-methylated. A common method is to use a methylating agent like methyl iodide in the presence of a mild base such as sodium hydride. This converts the N-H of the Boc-protected amine into an N-CH₃.
Activation and Extension : The terminal hydroxyl group of the N-methylated PEG alcohol is then activated, often by converting it to a better leaving group, such as a tosylate or mesylate. This activated intermediate can then undergo nucleophilic substitution with a protected propionate equivalent, for example, the sodium salt of tert-butyl 3-hydroxypropanoate.
Final Deprotection : The final step involves the removal of both the Boc protecting group from the amine and the tert-butyl ester from the carboxylic acid. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA), to yield the final product, this compound, often as a salt (e.g., HCl or TFA salt).
An alternative pathway could involve starting with 2-(2-(methylamino)ethoxy)ethan-1-ol and reacting it with an acrylic ester (e.g., tert-butyl acrylate) via a Michael addition to form the propanoate tail, followed by deprotection of the ester.
Efficient Route Optimization for Academic Scalability
Reagent Selection : Utilizing cost-effective and readily available starting materials like diethylene glycol derivatives is paramount. The choice of protecting groups that are stable under intermediate reaction conditions but easily removable in the final step is critical for high yields.
Purification Strategy : Purification of polar, flexible PEGylated compounds can be challenging. Optimizing reaction conditions to minimize side products can simplify purification, potentially allowing for crystallization or extraction rather than relying solely on column chromatography, which can be time-consuming and expensive at larger scales.
Precursor Design and Selection for Diverse Research Needs
The versatility of this compound stems from the modularity of its precursors. By strategically selecting or designing these precursors, a wide array of analogous linkers can be synthesized to meet specific research requirements.
PEG Chain Length : The PEG2 core, derived from diethylene glycol, can be replaced with longer PEG chains (PEG3, PEG4, etc.) by starting with the corresponding triethylene glycol or tetraethylene glycol derivatives. This allows for precise control over the length and hydrophilicity of the linker.
Amine Functionality : While this article focuses on the methylamino group, the synthetic route can be adapted to introduce other secondary amines (e.g., ethylamino) by using different alkylating agents. Alternatively, starting with different amino-alcohols allows for the synthesis of linkers with primary amines or other functionalities.
Acid Terminus : The propanoic acid moiety can be altered. For example, using a different halo-alkanoate in the substitution step could result in a butanoic or pentanoic acid terminus, providing a longer aliphatic chain if desired.
Derivatization and Functional Group Interconversions for Tailored Research Applications
The true utility of this compound lies in its ability to be further modified. The presence of two distinct functional groups, the secondary amine and the carboxylic acid, allows for a rich variety of chemical transformations.
Selective Protection and Deprotection Strategies
To perform chemistry selectively on one functional group while leaving the other untouched, orthogonal protection strategies are essential. The methylamino group and the carboxylic acid have different chemical properties, making their selective protection straightforward.
Amine Protection : The methylamino group is typically protected with acid-labile groups. The most common is the tert-butyloxycarbonyl (Boc) group, which is stable to a wide range of reaction conditions but can be cleanly removed with mild acids like trifluoroacetic acid (TFA). sigmaaldrich.combiochempeg.com
Carboxylic Acid Protection : Carboxylic acids are commonly protected as esters. A tert-butyl (tBu) ester is particularly useful as it is also cleaved under acidic conditions, allowing for simultaneous deprotection with a Boc group. Other esters, such as methyl or ethyl esters, can be used if a different deprotection condition (e.g., saponification with a base) is desired, providing an orthogonal strategy.
This selective protection allows, for example, the carboxylic acid to be activated (e.g., with EDC or HATU) and coupled to another amine-containing molecule while the Boc-protected methylamine (B109427) remains inert. broadpharm.com Subsequently, the Boc group can be removed to expose the methylamine for a second, distinct chemical reaction.
| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|---|
| Amine | tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acid (e.g., TFA, HCl) |
| Amine | Carbobenzyloxy | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | tert-butyl ester | tBu | Isobutylene or tert-butanol | Acid (e.g., TFA, HCl) |
| Carboxylic Acid | Methyl ester | Me | Methanol, Acid catalyst | Base hydrolysis (e.g., NaOH, LiOH) |
Synthesis of Analogues with Varied PEG Lengths and Branching for Comparative Studies
The synthesis of this compound analogues with different PEG chain lengths (e.g., Methylamino-PEG1-acid, Methylamino-PEG4-acid) is crucial for comparative studies to optimize the properties of conjugates, such as solubility and bioavailability. peptide.combroadpharm.com These syntheses typically involve multi-step procedures starting from commercially available PEG derivatives.
A general synthetic approach involves:
Protection of Functional Groups: One terminus of a discrete PEG (dPEG®) diol is protected with a suitable protecting group, such as a tert-butyl group for the carboxylic acid precursor or a Boc group for the amine.
Functional Group Interconversion: The unprotected hydroxyl group is then converted into the desired functional group. For instance, it can be oxidized to a carboxylic acid or converted to an amine via a mesylate or tosylate intermediate followed by nucleophilic substitution with an appropriate amine source.
Introduction of the Second Functional Group: The protecting group on the other terminus is removed, and the second functional group is introduced or deprotected.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
The table below illustrates a representative set of analogues that can be synthesized for such comparative studies.
| Compound Name | PEG Chain Length | Molecular Weight ( g/mol ) | Key Application Feature |
| Methylamino-PEG1-acid | 1 | 147.17 | Shortest spacer for close proximity studies |
| This compound | 2 | 191.22 | Balance of spacer length and hydrophilicity |
| Methylamino-PEG4-acid | 4 | 279.33 | Increased hydrophilicity and spacer length |
| Branched (Me)N(PEG2-acid)2 | 2 (branched) | 366.40 | Divalent presentation of carboxylic acid groups |
This table is illustrative and represents potential synthetic targets for comparative analysis.
Chemo- and Regioselective Coupling Strategies in Complex Molecular Architectures
The presence of two distinct reactive functional groups, a secondary amine and a carboxylic acid, allows for the chemo- and regioselective integration of this compound into complex molecules.
Amide Bond Formation with this compound
Amide bond formation is a fundamental transformation in chemical synthesis, particularly in peptide chemistry and the construction of bioconjugates. researchgate.netresearchgate.net this compound can participate in amide bond formation in two ways:
As the amine component: The methylamino group can react with a carboxylic acid or an activated carboxylic acid derivative (like an NHS ester) to form an amide bond. broadpharm.combroadpharm.com
As the acid component: The terminal carboxylic acid can be activated and subsequently reacted with a primary or secondary amine to yield an amide. broadpharm.combroadpharm.com
Common activating reagents for the carboxylic acid group include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.com The choice of coupling reagent and reaction conditions is critical to avoid side reactions and ensure high yields. researchgate.net Enzymatic methods, for instance using Candida antarctica lipase B (CALB), are also emerging as green alternatives for direct amidation. nih.gov
The general principle of amide coupling involves the reaction of an activated carboxylic acid with an amine. researchgate.net This process is central to the synthesis of a wide array of organic molecules and biomaterials. mdpi.com
Strategic Integration into Multi-component Reactions for Library Generation
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are powerful tools for generating libraries of structurally diverse molecules. nih.gov Isocyanide-based MCRs, such as the Ugi reaction, are particularly versatile for this purpose. nih.govacs.org
This compound can be strategically incorporated into MCRs. For example, in a Ugi four-component reaction (U-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, this compound could potentially serve as either the amine or the carboxylic acid component. This allows for the rapid introduction of a hydrophilic PEG linker into the final product, which can be advantageous for creating libraries of compounds with improved physicochemical properties for biological screening. taylorfrancis.com
Advanced Methodologies for Compound Characterization and Purity Assessment in Research Contexts
Rigorous characterization and purity assessment are essential to ensure the quality and reproducibility of research involving this compound and its conjugates.
Spectroscopic Analysis (e.g., NMR, IR, UV-Vis for functional group confirmation in conjugates)
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of successful conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for characterizing PEGylated molecules. nih.gov The repeating ethylene (B1197577) glycol units of the PEG spacer give a characteristic strong signal, typically around 3.6 ppm. rsc.org The signals from the methyl group and the protons adjacent to the amine and carboxylic acid groups can also be identified. nih.govacs.org Comparing the integration of the terminal group protons to the repeating monomer unit protons can help confirm the structure and, in some cases, the molecular weight of the PEG chain. nih.govacs.org
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups. The formation of an amide bond during conjugation can be verified by the appearance of characteristic C=O (amide I) and N-H (amide II) stretching and bending vibrations.
UV-Vis Spectroscopy: If this compound is conjugated to a chromophore-containing molecule, UV-Vis spectroscopy can be used to confirm the conjugation and quantify the degree of labeling.
| Spectroscopic Technique | Key Observables for this compound Conjugates | Purpose |
| ¹H NMR | Characteristic PEG signals (~3.6 ppm), signals of the conjugated molecule, and shifts in protons adjacent to the newly formed bond. nih.govintertek.com | Structural confirmation, purity assessment. nih.gov |
| IR | Appearance of amide I and II bands, disappearance of carboxylic acid O-H stretch. | Confirmation of functional group transformation. |
| UV-Vis | Changes in the absorption spectrum of a chromophoric partner upon conjugation. | Confirmation and quantification of conjugation. |
Chromatographic Techniques (e.g., HPLC, LC-MS for purity and reaction monitoring)
Chromatographic methods are the gold standard for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of conjugation reactions.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate technique for separating the desired conjugate from starting materials and byproducts. Reversed-phase HPLC (RP-HPLC) is commonly used. Different detection methods can be employed, such as UV detection if the conjugate has a chromophore, or evaporative light scattering detection (ELSD) for compounds that lack a UV chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides an exceptionally powerful analytical tool. ingenieria-analitica.com It not only separates the components of a mixture but also provides the mass of each component, allowing for unambiguous identification of the desired product and any impurities. nih.govspringernature.com This is particularly useful for characterizing the heterogeneity of PEGylated products. ingenieria-analitica.com
The combination of these techniques ensures the identity, structure, and purity of novel compounds synthesized using this compound.
Mass Spectrometry for Molecular Identity Verification of Research Intermediates and Products
Mass spectrometry is an indispensable analytical technique for the verification of the molecular identity of synthetic intermediates and the final product in the synthesis of this compound. It provides crucial information about the molecular weight and structural integrity of the compounds. Electrospray ionization (ESI) is a commonly employed soft ionization technique for PEG-containing molecules as it minimizes fragmentation during the ionization process, allowing for the observation of the intact molecular ion.
For this compound, the expected molecular weight is 191.23 g/mol . In positive-ion mode ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]⁺ at an m/z of 192.24. Depending on the solvent system and additives, other adducts such as the sodium adduct [M+Na]⁺ at m/z 214.22 or the potassium adduct [M+K]⁺ at m/z 230.20 may also be observed.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:
Tandem mass spectrometry (MS/MS) is employed to further confirm the structure of this compound by inducing fragmentation of the precursor ion and analyzing the resulting fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure.
The fragmentation of PEGylated molecules is often characterized by the neutral loss of ethylene glycol units (C₂H₄O), corresponding to a mass difference of 44.03 Da. For this compound, fragmentation is also directed by the functional groups at the termini.
Expected Fragmentation Pattern:
Upon collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 192.24), several characteristic fragmentation pathways are anticipated:
α-Cleavage adjacent to the amine: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the formation of a stable iminium ion. For this compound, this could lead to the formation of a fragment ion at m/z 44.05 (CH₃NH=CH₂) and a neutral loss.
Loss of water from the carboxylic acid: The carboxylic acid moiety can undergo a neutral loss of water (18.01 Da), leading to a fragment ion at m/z 174.23.
Cleavage of the ether linkages: The PEG backbone can fragment through cleavage of the C-O ether bonds. This would result in a series of fragment ions separated by 44.03 Da.
Combined fragmentations: A combination of these fragmentation pathways can also occur, leading to a complex but informative fragmentation spectrum.
The accurate mass measurement of both the precursor and fragment ions using high-resolution mass spectrometry (e.g., Orbitrap or TOF analyzers) is critical for confirming the elemental composition of each ion and thus providing unambiguous structural verification.
Below is an interactive data table summarizing the key molecular and mass spectrometry data for this compound and its potential synthetic intermediates.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₈H₁₇NO₄ | 191.23 | 192.24 |
| TBDMS-monoprotected triethylene glycol | C₁₂H₂₈O₃Si | 248.44 | 249.45 |
| TBDMS-protected PEG2-acid | C₁₂H₂₆O₄Si | 262.42 | 263.43 |
| Tosyl-activated TBDMS-protected PEG2 | C₁₉H₃₄O₆SSi | 418.62 | 419.63 |
Methylamino Peg2 Acid in Bioconjugation and Supramolecular Assembly Research
General Principles of Methylamino-PEG2-acid Mediated Bioconjugation
Bioconjugation with this compound involves the formation of stable covalent bonds between the linker and one or more biomolecules. The most common reaction is the formation of an amide bond between the methylamine (B109427) group of the linker and a carboxylic acid on a target molecule, or between the linker's carboxylic acid and an amine on the target. axispharm.combroadpharm.com
Optimization of Reaction Conditions for Diverse Biomolecular Targets
The efficiency of bioconjugation reactions with this compound is highly dependent on the reaction conditions, which must be optimized for each specific biomolecular target. Key parameters that are often adjusted include pH, temperature, reactant concentrations, and the choice of coupling agents.
For the coupling of the carboxylic acid end of this compound to amines on a biomolecule, activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) are typically required. broadpharm.combiochempeg.com The optimal pH for these reactions is usually slightly acidic to neutral, which helps to activate the carboxylic acid without deactivating the amine.
Conversely, when the methylamine end of the linker is reacting with a carboxylic acid on the target, the conditions may need to be altered. The concentration of the reactants is also a critical factor; higher concentrations can lead to faster reaction rates but may also increase the risk of non-specific reactions and aggregation.
Table 1: Key Parameters for Optimizing this compound Bioconjugation Reactions
| Parameter | General Considerations | Potential Impact on Reaction |
| pH | The pH of the reaction buffer can influence the reactivity of both the amine and carboxyl groups. | Optimal pH is crucial for maximizing reaction efficiency and minimizing side reactions. |
| Temperature | Reactions are typically carried out at room temperature or on ice to maintain the stability of the biomolecules. | Higher temperatures can increase reaction rates but may also lead to degradation of the target molecule. |
| Coupling Agents | Reagents like EDC or HATU are often used to activate the carboxylic acid for reaction with amines. broadpharm.combiochempeg.com | The choice and concentration of the coupling agent can significantly affect the yield and purity of the conjugate. |
| Reactant Ratio | The molar ratio of this compound to the biomolecule can be varied to control the degree of labeling. | A higher ratio of linker to biomolecule will generally result in more conjugation sites being modified. |
Strategies for Maximizing Conjugation Efficiency and Specificity in Research Protocols
Achieving high efficiency and specificity in bioconjugation is essential for producing well-defined and functional products. Several strategies can be employed to enhance these outcomes when using this compound.
One common approach is to use a multi-step reaction protocol. For example, the linker can first be attached to one molecule, and the resulting conjugate can then be purified before being reacted with a second molecule. This helps to prevent the formation of unwanted side-products.
Another strategy is to use protecting groups to block reactive sites on the biomolecule that are not intended to be modified. These protecting groups can then be removed after the conjugation reaction is complete. The choice of protecting group will depend on the specific functional groups present on the biomolecule.
The purity of the starting materials is also critical. Impurities in the this compound or the biomolecule can interfere with the conjugation reaction and lead to the formation of undesirable byproducts. Therefore, it is important to use highly purified reagents.
Impact of PEG Length on Conjugate Architecture and Research Performance
The length of the PEG chain in a linker can have a significant impact on the properties and performance of the resulting bioconjugate. nih.govresearchgate.netnih.gov While this article focuses on this compound, it is important to understand the general principles of how PEG length affects bioconjugates.
Generally, longer PEG chains lead to increased hydrophilicity and a larger hydrodynamic radius of the conjugate. nih.gov This can improve the solubility and stability of the conjugate, and also reduce its immunogenicity. nih.govbiochempeg.com However, very long PEG chains can sometimes interfere with the biological activity of the conjugated molecule by sterically hindering its interaction with its target.
The choice of PEG length is therefore a trade-off between improving the physicochemical properties of the conjugate and maintaining its biological function. The optimal PEG length will depend on the specific application and the properties of the biomolecule being modified. nih.govnih.gov
Table 2: General Impact of PEG Chain Length on Bioconjugate Properties
| Property | Effect of Increasing PEG Length | Rationale |
| Solubility | Generally increases | The hydrophilic nature of the PEG chain improves solubility in aqueous solutions. biochempeg.com |
| Immunogenicity | Generally decreases | The PEG chain can mask antigenic sites on the biomolecule, reducing its recognition by the immune system. biochempeg.com |
| In Vivo Half-Life | Generally increases | The larger size of the conjugate reduces its clearance by the kidneys. nih.gov |
| Biological Activity | Can decrease | The PEG chain may sterically hinder the interaction of the biomolecule with its target. |
Covalent Conjugation with Biomacromolecules in Chemical Biology Research
This compound is a valuable tool for the covalent modification of biomacromolecules such as proteins and peptides. nih.gov These modifications can be used to improve the properties of the biomolecules for various research applications.
Peptide and Protein Functionalization via Amine- and Carboxyl-Reactive Chemistries
The two reactive groups on this compound allow for its use in both amine- and carboxyl-reactive chemistries. axispharm.comaxispharm.com The methylamine group can react with carboxylic acids on proteins, which are found on the side chains of aspartic acid and glutamic acid residues, as well as at the C-terminus. The carboxylic acid group of the linker can react with the amine groups on proteins, which are found on the side chain of lysine (B10760008) residues and at the N-terminus. nih.govacs.org
The reaction of the linker's carboxylic acid with amines on a protein is a common strategy for PEGylation, which is the process of attaching PEG chains to a protein. nih.gov PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. nih.gov
A key consideration in protein conjugation is whether to use a site-specific or non-site-specific approach. nih.gov
Non-site-specific conjugation typically involves reacting the linker with all of the available reactive groups on the protein. nih.gov For example, reacting this compound with a protein under conditions that favor the reaction with lysine residues will result in a heterogeneous mixture of conjugates with the linker attached at various positions. While this approach is relatively simple, it can lead to a loss of biological activity if the modification occurs at a site that is important for the protein's function. nih.gov
Site-specific conjugation , on the other hand, aims to attach the linker to a single, defined site on the protein. researchgate.net This can be achieved through a variety of methods, such as engineering the protein to contain a unique reactive group at a specific location. nih.gov Site-specific conjugation results in a homogeneous product with well-defined properties, which is often desirable for therapeutic applications. nih.gov
Table 3: Comparison of Site-Specific and Non-Site-Specific Conjugation
| Feature | Site-Specific Conjugation | Non-Site-Specific Conjugation |
| Product Homogeneity | Homogeneous product with a defined site of modification. | Heterogeneous mixture of products with modifications at multiple sites. nih.gov |
| Preservation of Activity | More likely to preserve the biological activity of the protein. nih.gov | Can lead to a loss of activity if modification occurs at a critical site. nih.gov |
| Complexity | More complex to develop and may require protein engineering. nih.gov | Relatively simple to perform. |
| Reproducibility | High reproducibility. nih.gov | Can be difficult to reproduce consistently. nih.gov |
Development of PEGylated Peptide and Protein Probes for Research
This compound is a heterobifunctional linker utilized in the chemical modification of peptides and proteins, a process known as PEGylation. ucl.ac.be This linker possesses two distinct reactive termini: a secondary methylamine group and a carboxylic acid group, separated by a short, hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer. broadpharm.com This structure allows for the covalent attachment of the PEG moiety to biomolecules, thereby creating probes with enhanced properties for research applications. axispharm.com
The primary advantage of incorporating a PEG linker, even a short one like PEG2, is the modification of the physicochemical properties of the target peptide or protein. The PEG chain can increase the hydrodynamic size of the molecule and enhance its solubility in aqueous buffers. axispharm.comcreativepegworks.com This is particularly beneficial for hydrophobic peptides, making them easier to handle in biological assays. lifetein.com The process of conjugation typically involves a two-step approach. First, the carboxylic acid end of this compound is activated, commonly using carbodiimide (B86325) chemistry (e.g., with EDC), to form a reactive intermediate like an N-hydroxysuccinimide (NHS) ester. biochempeg.comreading.ac.uk This activated linker can then be reacted with primary amine groups (the N-terminus or the side chain of lysine residues) on the surface of a protein or peptide to form a stable amide bond. broadpharm.comaxispharm.com Subsequently, the methylamine terminus of the now-conjugated linker remains available for further modification or for its role in the probe's function.
A significant area of research where such linkers are employed is in the development of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are bifunctional molecules designed for research into targeted protein degradation. They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. medchemexpress.com this compound serves as a component in building these linkers. medchemexpress.commedchemexpress.com The short, flexible PEG2 chain allows for the necessary spatial orientation between the two ligands to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The dual reactivity of this compound provides a modular approach to synthesizing these complex research probes.
| Feature | Description | Research Implication |
| Structure | Heterobifunctional linker with methylamine and carboxylic acid groups. broadpharm.com | Allows for sequential and controlled conjugation to different molecules. |
| PEG Spacer | Two ethylene (B1197577) glycol units. | Increases solubility and provides flexibility to the resulting probe. lifetein.com |
| Conjugation | Carboxylic acid reacts with amines (e.g., on proteins) via activators like EDC. broadpharm.com | Forms stable amide bonds for robust probe construction. |
| Application | Used in the synthesis of PROTAC linkers for targeted protein degradation studies. medchemexpress.commedchemexpress.com | Enables investigation of protein function by inducing selective degradation. |
Oligonucleotide and Nucleic Acid Modification for Research Applications
The modification of oligonucleotides with linkers like this compound is a key strategy for creating probes for molecular biology and nanotechnology research. While direct literature on "this compound" for this specific purpose is sparse, extensive research exists on the closely related Amino-PEG2-acid, which features a primary amine instead of a methylamine. The principles of conjugation and the functional benefits are highly analogous. These linkers are used to impart beneficial properties to nucleic acids, such as increased stability against nuclease degradation and improved solubility. researchgate.net
A primary method for incorporating such linkers into synthetic oligonucleotides is through the use of phosphoramidite (B1245037) chemistry. Researchers have developed phosphoramidite reagents that enable the introduction of an amino-PEG2 linker at the 3'-end of a growing DNA chain during automated synthesis. mdpi.com This method allows for the site-specific placement of the linker, which can then be used as an attachment point for other molecules, such as fluorescent dyes, quenchers, or other affinity ligands, creating custom probes for applications like qPCR, fluorescence in situ hybridization (FISH), or pull-down assays.
In one study, a phosphoramidite was synthesized to incorporate a PEG2-amino linker at the 3′-end of a 13-mer DNA oligonucleotide. mdpi.com The presence of the linker was compatible with oligonucleotide synthesis and subsequent deprotection steps. mdpi.com For instance, treatment with a 40% aqueous methylamine solution successfully removed all protecting groups from the nucleobases, the phosphate (B84403) backbone, and the amino linker itself, yielding the final modified oligonucleotide. mdpi.com This demonstrates the chemical robustness of the PEG-linker approach in standard oligonucleotide workflows. The terminal amine group of the conjugated linker serves as a versatile handle for further chemical reactions, such as conjugation to NHS esters or other amine-reactive chemistries. lumiprobe.combroadpharm.com
| Parameter | Finding/Method | Reference |
| Modification Strategy | Incorporation of an amino-PEG2 linker at the 3'-end of oligonucleotides. | mdpi.com |
| Chemical Tool | Custom-synthesized phosphoramidite reagent containing the amino-PEG2 moiety. | mdpi.com |
| Synthesis Compatibility | Linker is stable during automated solid-phase oligonucleotide synthesis. | mdpi.com |
| Deprotection Condition | Successful removal of all protecting groups using 40% aqueous methylamine at room temperature. | mdpi.com |
| Benefit of PEGylation | Increases stability against nucleases and improves circulating half-lives for in vivo research. | researchgate.net |
Surface Modification of Nanoparticles and Polymeric Constructs for Biological Research
The functionalization of nanoparticle surfaces is critical for their application in biological research, and this compound and similar PEG linkers play a significant role in this process. axispharm.combiochempeg.com Coating nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve their colloidal stability in physiological buffers, reduce non-specific protein adsorption (the "stealth effect"), and enhance biocompatibility. mdpi.comtandfonline.com
This compound, with its terminal carboxylic acid and methylamine groups, is well-suited for surface modification. broadpharm.com The carboxylic acid can be covalently attached to surfaces that present primary amine groups. biochempeg.com Conversely, the methylamine group can be conjugated to surfaces functionalized with carboxylic acids or activated esters. axispharm.com This bifunctionality allows the linker to act as a bridge, covalently attaching a hydrophilic PEG layer to a nanoparticle or polymeric construct. uni-marburg.de For instance, a polymeric nanoparticle with amine groups on its surface can be reacted with activated this compound to create a PEGylated surface that still presents a reactive methylamine group for further functionalization, such as the attachment of targeting ligands (peptides, antibodies) or imaging agents. thno.org
Research has shown that even short PEG chains can significantly alter the surface properties of constructs. mdpi.com In the context of lipid nanoparticles (LNPs), surface modifications with PEG-lipids containing terminal functional groups, such as amine or carboxyl groups, have been shown to alter the cellular tropism of the nanoparticles. nih.gov A study demonstrated that LNPs modified with negatively charged carboxyl-terminated PEG-lipids showed enhanced transfection of photoreceptor cells in the mouse retina compared to conventional neutral PEG-LNPs. nih.gov This highlights that the terminal functional group of the PEG linker, such as the acid or amine on this compound, is not just a passive attachment point but can actively influence the biological interactions of the nanoparticle. These linkers are therefore crucial tools for designing and tuning the performance of nanoparticles for specific biological research applications, including targeted delivery and cellular imaging. mdpi.comrsc.org
Non-Covalent Interactions and Supramolecular Assembly with this compound Derivatives
Self-Assembly Principles of PEG-Containing Bioconjugates in Research Systems
The self-assembly of molecules into ordered supramolecular structures is a fundamental principle in nanoscience, and bioconjugates containing PEG linkers are prime examples of this phenomenon. reading.ac.ukacs.org When a hydrophilic PEG chain, such as that in a this compound derivative, is conjugated to a hydrophobic molecule (e.g., a lipid, a hydrophobic peptide, or a polymer block), the resulting compound becomes amphiphilic. mdpi.com In aqueous environments, these amphiphilic molecules spontaneously organize to minimize the unfavorable contact between their hydrophobic segments and water, a process driven by the hydrophobic effect. mdpi.comnih.gov
This self-assembly typically results in the formation of core-shell nanostructures, such as micelles or polymersomes. nih.gov The hydrophobic parts aggregate to form the core, while the hydrophilic PEG chains form a protective outer corona that interfaces with the surrounding water. mdpi.com The properties of the resulting assembly, including its size, shape, and stability, are governed by several factors, including the relative lengths of the hydrophilic (PEG) and hydrophobic blocks, the concentration of the amphiphile, and the geometry of the molecules. acs.orgnih.gov For example, miktoarm star polymers, which have multiple distinct polymer arms radiating from a central point, can form self-assemblies with very low critical micelle concentrations (CMCs), making them highly stable upon dilution in biological systems. nih.gov
While this compound itself is a small molecule, it is used to build these larger amphiphilic constructs. For instance, conjugating it to a large hydrophobic drug molecule or a polymer can induce amphiphilicity and drive self-assembly. Research on PEG-peptide conjugates has shown that the peptide's secondary structure (e.g., β-sheet or α-helix) can also direct the assembly process, leading to the formation of diverse morphologies like nanofibers, nanoribbons, or vesicles. acs.org The PEG component not only facilitates self-assembly in water but also provides steric stabilization to the resulting nanoparticles, preventing their aggregation. uni-marburg.de
| Assembly Principle | Description | Consequence for Research Systems |
| Amphiphilicity | Created by conjugating hydrophilic PEG linkers to hydrophobic molecules. mdpi.com | Drives spontaneous self-organization in aqueous media. |
| Hydrophobic Effect | The primary driving force for aggregation of nonpolar segments away from water. mdpi.com | Leads to the formation of stable core-shell nanostructures. nih.gov |
| Core-Shell Formation | Hydrophobic segments form the core; hydrophilic PEG chains form the outer corona. mdpi.com | Creates nanoparticles with a water-soluble exterior and a hydrophobic interior. |
| Steric Stabilization | The PEG corona prevents nanoparticles from aggregating. uni-marburg.de | Ensures colloidal stability of the assemblies in biological buffers. |
Encapsulation and Delivery Mechanisms for Research Compounds
The self-assembled supramolecular structures formed by PEG-containing amphiphiles, such as derivatives of this compound, serve as effective nanocarriers for the encapsulation and delivery of research compounds. acs.orgresearchgate.net The core-shell architecture of micelles and polymersomes is ideally suited for this purpose. The hydrophobic core of these assemblies provides a compatible microenvironment for sequestering poorly water-soluble (hydrophobic) research compounds, effectively encapsulating them within the nanoparticle. acs.orgnih.gov
The process of encapsulation can occur simultaneously with self-assembly. When the amphiphilic molecules and the hydrophobic compound of interest are co-dissolved in a common organic solvent, followed by the introduction of water, the hydrophobic components co-precipitate to form the core of the nanostructure, trapping the research compound inside. nih.gov This method allows for high loading efficiency of the compound, protecting it from the aqueous external environment. This protection is crucial for sensitive compounds that may be prone to degradation or for enabling their study in biological systems where their low solubility would otherwise be a limiting factor. mdpi.com
Once encapsulated, the PEG corona of the nanocarrier plays a critical role in the delivery mechanism. The hydrophilic and biocompatible PEG surface minimizes interactions with proteins and cells, which can prolong the circulation time of the nanoparticle in in-vivo research models. ucl.ac.betandfonline.com For targeted delivery research, the terminal functional group on the PEG chain—such as the amine or acid group on a this compound derivative—can be used to attach a targeting ligand. thno.org This ligand can then bind to specific receptors on the surface of target cells, facilitating the delivery of the encapsulated compound to a desired location. The release of the encapsulated compound can be designed to be triggered by specific stimuli in the target environment, such as a change in pH or the presence of certain enzymes that cleave the linker. ucl.ac.be
| Mechanism | Description | Role of this compound Derivative |
| Encapsulation | Sequestration of hydrophobic compounds within the core of a self-assembled nanostructure. acs.org | Forms part of the amphiphilic molecule that creates the encapsulating structure. |
| Protection | The nanocarrier shields the encapsulated compound from the external aqueous environment. mdpi.com | The PEG corona provides a stable, protective interface with the solvent. |
| Targeted Delivery | Functionalization of the PEG corona with ligands to direct the nanocarrier to specific cells. thno.org | The terminal amine or acid group serves as the conjugation point for targeting moieties. |
| Controlled Release | Release of the compound triggered by environmental stimuli (e.g., pH, enzymes). ucl.ac.be | Can be incorporated into stimuli-responsive linker systems for triggered release. |
Applications in Advanced Molecular Tool Development and Materials Science Research
Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs) using Methylamino-PEG2-acid as a Linker
PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. frontiersin.org These molecules consist of two distinct ligands—one that binds to a target Protein of Interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. nih.gov The linker is a critical component that significantly influences the efficacy of the PROTAC. precisepeg.commedchemexpress.com
The primary role of the linker in a PROTAC is to connect the POI-binding and E3-recruiting ligands, enabling the formation of a stable ternary complex (POI-PROTAC-E3 ligase). frontiersin.orgnih.gov The linker's characteristics, such as its length, flexibility, and chemical composition, are paramount for successful E3 ligase recruitment and subsequent target ubiquitination. precisepeg.comexplorationpub.com
PEG-based linkers, such as those derived from this compound, are frequently used due to several advantageous properties:
Flexibility : The inherent flexibility of the PEG chain allows the PROTAC to adopt various conformations, which is crucial for achieving the optimal orientation required for productive ternary complex formation. nih.govnih.gov This conformational adaptability can help overcome steric hindrances and facilitate favorable protein-protein interactions between the POI and the E3 ligase. nih.gov
Chemical Modifiability : The terminal functional groups of this compound (methylamine and carboxylic acid) provide versatile handles for chemical conjugation, allowing for straightforward incorporation into the PROTAC structure through common reactions like amide coupling.
The choice of E3 ligase, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most common, also influences linker design. frontiersin.orgnih.gov The linker must position the two protein-binding moieties at an appropriate distance and orientation to facilitate the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to a lysine (B10760008) residue on the target protein's surface. frontiersin.orgrsc.org Research has shown that even subtle changes in linker composition, such as replacing an alkyl chain with a PEG chain of similar length, can significantly impact degradation activity, underscoring the linker's active role in modulating the ternary complex. nih.gov
The length and flexibility of the linker are critical parameters that dictate the stability and productivity of the PROTAC-induced ternary complex. explorationpub.com A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.com Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com
This compound provides an 8-atom spacer (counting the atoms in the backbone from the nitrogen to the carbonyl carbon), a length that has been shown to be effective in certain PROTAC systems. explorationpub.com Studies systematically varying linker length have demonstrated that this is a critical optimization parameter. For instance, in the development of Estrogen Receptor-α (ERα) degraders, a 16-atom PEG linker was found to be significantly more potent than a 12-atom linker, even though both showed similar binding affinities. explorationpub.com In another study on homo-PROTACs for degrading CRBN, a short 8-atom PEG linker was determined to be optimal. explorationpub.com
The flexibility of the PEG linker is also a key determinant of efficacy. Structural studies, such as the crystal structure of the degrader MZ1 in a ternary complex with VHL and the BRD4 bromodomain, have revealed that the flexible PEG linker can fold upon itself to facilitate stabilizing protein-protein and protein-linker interactions. nih.gov This "induced-fit" model highlights that the linker is not merely a passive spacer but an active participant in stabilizing the ternary complex, often through van der Waals interactions and hydrogen bonds. nih.gov This flexibility allows the PROTAC to act as a "chameleon," adopting more polar, extended conformations in aqueous environments and more compact, shielded conformations to cross cell membranes. nih.govacs.org
| Target Protein | E3 Ligase | Linker Type & Length | Observed Outcome | Reference |
|---|---|---|---|---|
| Estrogen Receptor-α (ERα) | Not Specified | 12-atom PEG | Lower degradation potency | explorationpub.com |
| Estrogen Receptor-α (ERα) | Not Specified | 16-atom PEG | Significantly more potent degradation | explorationpub.com |
| Cereblon (CRBN) | CRBN (homo-PROTAC) | 8-atom PEG | Optimal degradation | explorationpub.com |
| TANK-binding kinase 1 (TBK1) | VHL | <12 atoms | No apparent activity | explorationpub.com |
| TANK-binding kinase 1 (TBK1) | VHL | >12 atoms | Robust degradation | explorationpub.com |
The chemical structure of this compound offers multiple avenues for modulating PROTAC efficacy. Its bifunctional nature allows for directional synthesis, where the methylamine (B109427) can be coupled to a carboxylic acid on one ligand and the acid group can be coupled to an amine on the other, typically forming stable amide bonds.
Beyond serving as a simple spacer, the linker chemistry can be strategically modified to fine-tune the PROTAC's properties:
Improving Physicochemical Properties : The inherent hydrophilicity of the PEG moiety in this compound improves the solubility of the often large and hydrophobic PROTAC molecule. precisepeg.comexplorationpub.com This can lead to better cell permeability and bioavailability, overcoming a major hurdle for these "beyond Rule of 5" molecules. acs.org
Controlling Selectivity : Linker composition can influence the selectivity of a PROTAC. By altering the linker, it's possible to change the relative orientation of the bound proteins, which can favor the degradation of one target over another, even among closely related protein family members. explorationpub.com For example, studies on CRABP-I/II degraders showed that linker length could shift selectivity between the two isoforms. explorationpub.com
Introducing Rigidity : While flexibility is often beneficial, incorporating rigid elements like piperazine (B1678402) or alkyne groups into a PEG-based linker can constrain the PROTAC's conformation. nih.govexplorationpub.com This pre-organization can reduce the entropic penalty of binding and lock the molecule into a bioactive conformation, sometimes leading to enhanced potency and selectivity. precisepeg.com
Photo-controllable PROTACs : Advanced strategies involve incorporating photoswitchable units, like azobenzene, into the linker. acs.org This allows for spatiotemporal control over PROTAC activity; the molecule can be "switched on" or "off" using specific wavelengths of light, minimizing systemic side effects. nih.govacs.org A PEG-based structure can serve as the flexible component of such a sophisticated linker.
Contributions to Antibody-Drug Conjugate (ADC) Linker Design and Research
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload. The linker that connects the antibody to the drug is crucial for the ADC's safety and efficacy, as it must remain stable in systemic circulation but allow for efficient payload release at the tumor site. mdpi.comcreative-biolabs.com
The stability of the ADC in plasma is a critical determinant of its therapeutic window. mdpi.com Premature release of the potent cytotoxic drug can lead to severe off-target toxicity. njbio.com The linker's chemical nature plays a direct role in this stability.
PEG-based components, such as this compound, are incorporated into ADC linkers to enhance their properties:
Increased Hydrophilicity and Reduced Aggregation : Many cytotoxic payloads are highly hydrophobic. Conjugating them to an antibody can increase the ADC's propensity to aggregate, which can lead to faster clearance from circulation and reduced efficacy. researchgate.netbiochempeg.com Incorporating hydrophilic PEG linkers can mask the payload's hydrophobicity, improving the ADC's solubility and physical stability. researchgate.netnih.gov
Improved Pharmacokinetics (PK) : By reducing aggregation and improving solubility, PEGylation can lead to a more favorable PK profile. researchgate.netnih.gov Studies have shown that ADCs with hydrophilic PEG linkers can have slower clearance rates compared to those with more hydrophobic linkers, allowing for longer circulation and greater tumor accumulation. researchgate.net
Modulated Drug-to-Antibody Ratio (DAR) : The use of well-designed linkers can enable the production of ADCs with a higher, more homogeneous DAR without compromising stability. biochempeg.com PEG linkers can help mitigate the negative impact on PK that is sometimes associated with a higher DAR. nih.gov
Preclinical research has demonstrated that the design and configuration of the PEG unit within the linker are important. For example, a study comparing ADCs with linear versus pendant PEG architectures found that the latter exhibited better stability and slower clearance rates in mice, highlighting that careful engineering of the linker is key to optimizing ADC performance. researchgate.net
ADC linkers are broadly classified as cleavable or non-cleavable, based on their payload release mechanism. biochempeg.comproteogenix.science A versatile building block like this compound can be integrated into either linker type to serve as a hydrophilic spacer.
Cleavable Linkers : These linkers are designed to be broken by specific triggers present in the tumor microenvironment or inside cancer cells, such as low pH, high glutathione (B108866) concentrations, or specific enzymes like cathepsins. njbio.combiochempeg.com Common cleavable chemistries include hydrazones (pH-sensitive), disulfides (reduction-sensitive), and peptides (enzyme-sensitive). njbio.com A PEG moiety can be placed between the antibody conjugation site and the cleavable trigger to improve solubility and tune the ADC's properties without interfering with the release mechanism.
| Linker Type | Release Mechanism | Advantages | Limitations | Role of PEG Component (e.g., from this compound) |
|---|---|---|---|---|
| Cleavable | Enzymatic cleavage, pH change, or reduction in tumor cell/microenvironment. njbio.com | Can release unmodified payload; potential for bystander effect (killing nearby antigen-negative tumor cells). proteogenix.science | Potentially lower plasma stability, leading to premature drug release and off-target toxicity. biochempeg.com | Improves solubility and PK; acts as a spacer between antibody and cleavable unit. |
| Non-Cleavable | Lysosomal degradation of the antibody. biochempeg.com | Higher plasma stability; often reduced off-target toxicity. nih.govbiochempeg.com | Released payload-linker-amino acid adduct must remain active; generally lacks a bystander effect. njbio.com | Enhances hydrophilicity of the ADC, reduces aggregation, and can improve the therapeutic index. researchgate.netnih.gov |
Development of Chemical Probes and Imaging Agents for Molecular Research
The distinct functionalities of this compound make it an ideal scaffold for constructing chemical probes and imaging agents designed for specific molecular targets. Its role as a linker allows for the precise connection of a targeting moiety to a reporter moiety, while the PEG component helps to maintain the solubility and bioavailability of the final conjugate. broadpharm.comnih.gov
The heterobifunctional nature of this compound permits several strategic approaches for conjugating reporter molecules, such as fluorophores or biotin, to a molecule of interest. biosynth.com The two primary reactive handles—the methylamine and the carboxylic acid—can be addressed using orthogonal chemical reactions.
The terminal carboxylic acid is commonly activated to form a stable amide bond with primary amine groups present on a reporter or targeting molecule. broadpharm.com This is typically achieved using carbodiimide (B86325) chemistry, often involving activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). broadpharm.comtum.de
Conversely, the methylamine group is reactive towards molecules containing carboxylic acids or carbonyls (aldehydes and ketones). broadpharm.com The reaction with a carboxylic acid forms an amide bond, while the reaction with an aldehyde or ketone can proceed via reductive amination to create a stable carbon-nitrogen bond. This dual reactivity allows for a directed, stepwise synthesis, where one end of the linker is attached to a biomolecule and the other end is subsequently coupled to a reporter group, or vice versa.
| Conjugation Strategy | Reactive Group on Linker | Reactive Group on Reporter/Molecule | Activating/Coupling Agent | Resulting Bond |
| Amide Coupling | Carboxylic Acid | Primary Amine | EDC, HATU broadpharm.comtum.de | Amide |
| Amide Coupling | Methylamine | Carboxylic Acid | EDC, HATU broadpharm.com | Amide |
| Reductive Amination | Methylamine | Aldehyde / Ketone | Sodium cyanoborohydride or similar | Secondary Amine |
A summary of common conjugation strategies utilizing the reactive groups of this compound.
In the design of targeted molecular imaging agents, this compound serves as a critical spacer to connect a high-affinity targeting ligand to a sensitive imaging probe. nih.govacs.org The development of such agents is a major focus of molecular imaging research, aiming to visualize specific biomarkers or cellular processes. numberanalytics.com
The design principle involves three key components:
Targeting Moiety : A molecule (e.g., a peptide, small molecule, or aptamer) that binds with high specificity to a biological target, such as a cell surface receptor overexpressed in cancer cells. nih.gov For example, peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence are widely used to target integrin receptors. nih.govnih.gov
Imaging Moiety : A reporter that can be detected, such as a fluorescent dye for optical imaging or a chelating agent like DOTA for magnetic resonance imaging (MRI). acs.orgmdpi.com
Linker : this compound connects the targeting and imaging moieties. The PEG spacer is particularly advantageous as it increases the hydrophilicity and circulation time of the agent while providing spatial separation between the two functional ends, which can prevent steric hindrance and preserve the function of both the targeting and imaging components. broadpharm.comnih.gov
These targeted agents enable the specific labeling and visualization of cells or tissues expressing the target molecule in in vitro cell cultures and ex vivo tissue sample analysis, providing valuable data on target expression and localization. acs.orgnumberanalytics.com
| Component | Example | Function |
| Targeting Moiety | RGD Peptide nih.govnih.gov | Binds to integrin receptors on cell surfaces. |
| Linker | This compound | Covalently connects the targeting and imaging moieties, enhances solubility. biosynth.combroadpharm.com |
| Imaging Moiety | Fluorescent Dye (e.g., Rhodamine) acs.org | Provides a detectable signal for optical imaging. |
An example of the components used in the design of a targeted molecular imaging agent.
Engineering of Bioactive Scaffolds and Materials for Tissue Engineering Research
In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM) to support cell growth, proliferation, and differentiation. nih.govmdpi.com Because many synthetic polymers are biologically inert, their surfaces must be modified to improve interactions with cells. mdpi.comresearchgate.net this compound is a valuable tool for this biofunctionalization process.
The surfaces of synthetic polymeric materials can be chemically modified with small, cell-binding molecules to promote targeted cell adhesion. rsc.org this compound can be used to tether bioactive molecules, most notably cell-adhesive peptides, to a material surface. nih.govresearchgate.net
A common strategy involves first anchoring the linker to the scaffold material. For instance, if the material has amine groups on its surface, the carboxylic acid end of this compound can be coupled to it. This leaves the methylamine group exposed and available for subsequent reaction. broadpharm.com A peptide containing a specific cell-binding motif, such as RGD, can then be conjugated to the free methylamine terminus of the linker. acs.orgnih.gov Presenting these peptides on the material surface enhances the adhesion, spreading, and proliferation of specific cell types, such as bone cells, by engaging with their cell surface integrin receptors. acs.orgnih.gov
| Scaffold Material | Linker Attachment Point | Bioactive Molecule Attachment Point | Bioactive Molecule Example | Desired Cellular Outcome |
| Amine-functionalized polymer | Carboxylic acid end of linker broadpharm.com | Methylamine end of linker | RGD peptide acs.orgnih.gov | Enhanced osteoblast adhesion and proliferation. acs.org |
| Carboxylated polymer surface | Methylamine end of linker broadpharm.com | Carboxylic acid end of linker | Growth factor with amine group | Guided cell differentiation. nih.gov |
A table illustrating surface biofunctionalization strategies using this compound.
Beyond surface modification, this compound can be integrated directly into the bulk structure of hydrogels and other polymeric materials. nih.gov Hydrogels are highly swollen, three-dimensional polymer networks that are attractive for tissue engineering because their physical properties can be tuned to mimic soft tissues. researchgate.net
The functionalization of biomaterials with this compound allows researchers to precisely control and study cell-material interactions. nih.gov The chemical and physical properties of a scaffold are known to influence cellular functions like adhesion, proliferation, migration, and differentiation. nih.govresearchgate.net
By using this linker to decorate a scaffold surface with specific peptides, researchers can investigate how the density and spacing of these ligands affect cell adhesion and signaling. acs.orgnih.gov Studies have shown that materials coated with RGD peptides promote the formation of large focal adhesion complexes, which are critical for cell adhesion and can activate intracellular signaling pathways that support cell survival and growth. acs.org Furthermore, by incorporating the linker into the bulk of a hydrogel, the mechanical properties of the scaffold can be modulated. unito.it Cells can sense the stiffness of their environment, a process known as mechanosensing, which in turn influences their behavior and differentiation fate. nih.gov This allows researchers to create controlled environments to study how mechanical cues, in concert with biochemical signals, guide tissue development in research models.
| Modification Approach | Key Variable | Cellular Response Studied | Research Model |
| Surface functionalization with RGD peptide acs.org | RGD density and spacing | Cell adhesion, spreading, focal adhesion formation. acs.org | Bone cells on 2D surfaces. acs.org |
| Integration into hydrogel matrix unito.it | Cross-link density (stiffness) | Cell morphology, proliferation, differentiation. nih.gov | Mesenchymal stem cells in 3D hydrogels. |
| Tethering of growth factors nih.gov | Growth factor concentration | Lineage-specific differentiation. | Stem cells in bioactive scaffolds. nih.gov |
A summary of how modifications using this compound can modulate cell-material interactions in research settings.
Theoretical Frameworks and Computational Approaches in Methylamino Peg2 Acid Research
Molecular Modeling and Simulation of Methylamino-PEG2-acid Conjugates
The conformational flexibility of a Polyethylene (B3416737) Glycol (PEG) linker is a defining characteristic that significantly impacts the properties of a bioconjugate. chempep.com This flexibility, arising from the free rotation around the C-O bonds of the ethylene (B1197577) oxide units, allows the linker to adopt a wide range of conformations. chempep.com MD simulations are routinely used to explore this conformational landscape, revealing how factors like linker length, architecture, and environment influence its structure. nih.govoup.com
The architecture of the PEG linker plays a crucial role in its function. Studies have shown that a branched PEG configuration can be more effective at shielding a conjugated payload from the aqueous environment compared to a linear one, which may enhance in vivo activity. americanpharmaceuticalreview.com The conformation of the PEG chain also dictates the hydrodynamic volume of the entire conjugate, which can affect its stability and pharmacokinetics. researchgate.net Computational studies comparing linear and cyclic PEG conjugates have shown that while both can stabilize a protein, they may not induce significant conformational changes in the protein itself. acs.org
Table 1: Impact of PEG Linker Architecture on Bioconjugate Properties
Linker Architecture Key Conformational Feature Impact on Bioconjugate Property Reference Linear Extended, flexible chain Can increase distance between antibody and payload, potentially exposing the payload. researchgate.net researchgate.net Branched Creates a "hydrophilicity reservoir" Effectively shields the payload, can support a higher drug-to-antibody ratio (DAR), and enhance antitumor activity. researchgate.net researchgate.net Cyclic More constrained geometry Can stabilize the conjugated protein to a similar extent as a linear counterpart without imparting major conformational changes to the protein. chempep.com chempep.com
Generated code Quantum Chemical Calculations for Understanding Reactivity and Selectivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of molecules, which governs their chemical reactivity and selectivity. rsc.orgmdpi.com For a linker like this compound, these methods can be used to analyze the reactivity of its terminal methylamine (B109427) and carboxylic acid groups. broadpharm.com
These calculations can predict reaction pathways and transition state energies, helping to understand reaction mechanisms before they are explored experimentally. rsc.org For example, DFT calculations have been used to determine the partial charges on the atoms of a PEG backbone. nih.govoup.com This information is critical, as the polarity distribution along the linker enhances its accessibility to protein surfaces, guiding where a reaction is most likely to occur. nih.govoup.com Similarly, quantum calculations can compute the enthalpy changes associated with reactions, such as the reaction of an amine with CO2, indicating whether a process is thermodynamically favorable. beilstein-journals.org This predictive power is invaluable for designing linkers with specific reaction kinetics and selectivity for desired functional groups on a target biomolecule.
In Silico Design Principles for Optimizing Linker Performance in Research Applications
The collective insights from molecular modeling and quantum chemistry have given rise to a set of in silico design principles that are shifting PROTAC and bioconjugate development from a trial-and-error process to one of rational design. nih.gov Computational approaches allow for the systematic variation of linker properties to optimize performance for a specific application.
Key design principles informed by computational methods include:
Optimizing Linker Length and Composition: The length and chemical nature of the linker are critical for PROTAC efficacy. nih.gov Computational models can systematically evaluate how varying the number of PEG units affects the formation and stability of the required ternary complex between the target protein, the PROTAC, and an E3 ligase. nih.govacs.org
Tuning Physicochemical Properties: Simulations can be used to screen libraries of linker compositions to tune parameters like hydrophilicity and amphiphilicity. acs.org This allows for the design of colloids or conjugates with desired surface activity and stability. acs.org
Enhancing Analytical Characterization: Linkers can be computationally designed to include cleavable moieties that simplify downstream analysis. acs.orgnih.gov By designing linkers that are labile under specific conditions, the protein and PEG units can be analyzed independently, which is a significant advantage for characterizing complex bioconjugate mixtures. acs.org
Predicting Ternary Complex Stability: For PROTACs, a crucial step in the design process is predicting the structure and stability of the PROTAC-mediated ternary complex. acs.org Advanced in silico methodologies can now model the PROTAC binding mode and calculate binding free energies, providing a path to differentiate between more and less stable complexes before undertaking costly synthesis. acs.org
**Table 3: In Silico Principles for Optimizing Linker Performance**
*This interactive table outlines key design goals for linkers like this compound and the computational approaches used to achieve them.*
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Design Goal Computational Approach Significance Reference Optimize Linker Length for PROTACs Molecular docking and MD simulations Systematically evaluates how linker length impacts ternary complex formation and stability, avoiding unexpected drops in potency. nih.gov nih.gov Tune Amphiphilicity MD simulations of polymer assembly Predicts how linker composition (e.g., hydrophilic block fraction) influences the morphology and surface activity of resulting particles. beilstein-journals.org beilstein-journals.org Facilitate Bioconjugate Characterization Design of cleavable linkers Enables decoupling of the protein and PEG for independent analysis, improving the characterization of PEG attachment sites and other quality attributes. [4, 6] [4, 6] Predict PROTAC Efficacy Ternary complex modeling and binding free energy calculations Allows for the in-silico prediction of PROTAC binding modes and stability, accelerating the identification of optimized degraders.
Generated code Future Directions and Emerging Research Avenues for Methylamino Peg2 Acid
Exploration of Novel Bioconjugation Chemistries Utilizing Methylamino-PEG2-acid Scaffolds
The primary amine of this compound is a key reactive handle for a range of bioconjugation strategies. While traditional methods like amide bond formation via carbodiimide (B86325) chemistry are well-established, researchers are increasingly investigating more advanced and site-specific conjugation techniques. This includes exploring its use in multi-step reactions where the methylamino group is modified to introduce other functionalities, such as those required for click chemistry or enzymatic ligation. The goal is to achieve greater control over the site of conjugation on a biomolecule, which is critical for preserving its biological activity.
Development of "Smart" and Responsive Linker Systems Incorporating this compound
A particularly exciting area of research is the development of "smart" linkers that can respond to specific environmental cues. By incorporating this compound into larger linker structures, it is possible to create systems that are stable under normal physiological conditions but can be cleaved or activated in response to triggers like changes in pH, redox potential, or the presence of specific enzymes.
| Linker Component | Function | Potential Trigger |
| This compound | Hydrophilic spacer, conjugation point | - |
| pH-sensitive moiety | Cleavage/activation | Low pH (e.g., tumor microenvironment) |
| Redox-sensitive moiety | Cleavage/activation | High glutathione (B108866) levels (intracellular) |
| Enzyme-cleavable peptide | Cleavage/activation | Specific proteases (disease-associated) |
Integration into Advanced Nanotechnology and Nanomedicine Research
In the realm of nanotechnology, this compound is being explored as a surface modification agent for nanoparticles, liposomes, and other drug delivery vehicles. The hydrophilic PEG component can create a "stealth" layer on the surface of these nanoparticles, which helps to prevent their recognition and clearance by the immune system. This can lead to longer circulation times in the bloodstream and improved accumulation at the target site.
The terminal amine or carboxyl group of this compound can also be used to attach targeting ligands, such as antibodies or peptides, to the surface of the nanoparticles. This allows for active targeting of specific cells or tissues, further enhancing the precision of drug delivery. The small size and defined structure of this compound provide a high degree of control over the density and orientation of these targeting ligands, which can be critical for achieving optimal binding and uptake.
Applications in Synthetic Biology and Directed Evolution Methodologies
Synthetic biology aims to design and construct new biological parts, devices, and systems. This compound can be used as a chemical tool to interface synthetic molecules with biological systems. For instance, it can be used to tether synthetic cofactors to enzymes, creating "cyborg" enzymes with novel catalytic activities.
In the field of directed evolution, which involves mimicking the process of natural selection to evolve proteins with desired properties, this compound can be used to introduce unnatural amino acids into the genetic code. By modifying transfer RNAs (tRNAs) with this linker and an unnatural amino acid, it is possible to incorporate the new building block into proteins during translation. This opens up a vast new chemical space for protein engineering, allowing for the creation of proteins with enhanced stability, novel functions, and therapeutic potential.
High-Throughput Screening and Combinatorial Chemistry Approaches for Linker Optimization in Research
To accelerate the discovery of new and improved linkers, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. By creating large libraries of linkers based on the this compound scaffold, it is possible to rapidly screen for compounds with optimal properties for a particular application.
For example, a combinatorial library could be generated by reacting a diverse set of building blocks with the amine and carboxyl groups of this compound. This library could then be screened for linkers that exhibit the desired cleavage kinetics in the presence of a specific enzyme or that provide the optimal spacing for bivalent inhibitors. HTS approaches, often involving fluorescence or luminescence-based assays, can be used to quickly identify the most promising candidates from these large libraries, significantly speeding up the optimization process.
Advancements in Analytical Characterization of Complex this compound Conjugates in Research
As the complexity of this compound conjugates increases, so does the need for advanced analytical techniques to characterize them. A combination of methods is often required to fully understand the structure, purity, and properties of these molecules.
High-performance liquid chromatography (HPLC) is a fundamental tool for assessing the purity of conjugates and separating them from unreacted starting materials. Mass spectrometry (MS), particularly techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), is essential for confirming the molecular weight of the conjugate and identifying the site of modification. For more detailed structural information, nuclear magnetic resonance (NMR) spectroscopy can be used to probe the local chemical environment of the linker and the attached biomolecule.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity, separation of components. |
| Mass Spectrometry (MS) | Molecular weight, confirmation of conjugation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of covalent bonds. |
| Circular Dichroism (CD) Spectroscopy | Secondary structure of protein conjugates |
| Dynamic Light Scattering (DLS) | Size and aggregation state of nanoparticle conjugates |
Q & A
Q. What are the standard synthetic routes for Methylamino-PEG2-acid, and how is purity validated?
this compound is typically synthesized via carbodiimide-mediated coupling reactions, linking PEG chains to methylamine derivatives. Key steps include:
- Activation : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate carboxylic acid groups.
- Characterization : Validate purity via HPLC (≥95% purity threshold) and structural confirmation using ¹H/¹³C NMR (e.g., PEG backbone protons at δ 3.5–3.7 ppm) .
- Mass Spectrometry : Confirm molecular weight with ESI-MS or MALDI-TOF.
Q. How does this compound enhance solubility in bioconjugation applications?
The PEG spacer reduces hydrophobicity and steric hindrance, improving aqueous solubility of conjugated molecules (e.g., peptides, drugs). Methodologically:
- Optimize PEG chain length (n=2 here) to balance solubility and steric effects.
- Monitor solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy in PBS (pH 7.4) .
Q. What spectroscopic techniques are critical for confirming this compound’s structural integrity?
- FTIR : Confirm amine (-NH) stretches (~3300 cm⁻¹) and PEG ether linkages (C-O-C, ~1100 cm⁻¹).
- NMR : Identify methylamino protons (δ 2.5–2.8 ppm) and PEG methylene groups.
- HPLC-MS : Detect impurities (e.g., unreacted starting materials) .
Advanced Research Questions
Q. How can researchers resolve conflicting data on this compound’s stability under physiological conditions?
Discrepancies often arise from variations in pH, temperature, or buffer composition. Strategies include:
- Controlled Stability Studies : Incubate the compound in simulated physiological buffers (e.g., PBS, serum) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions .
- Literature Meta-Analysis : Cross-reference studies using FINER criteria (Feasible, Novel, Ethical, Relevant) to identify protocol inconsistencies .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Standardized Protocols : Strictly control reaction time, temperature, and reagent ratios.
- Quality Control (QC) Workflow : Implement in-process checks (e.g., TLC for reaction progress) and post-synthesis validation (HPLC, NMR).
- DoE (Design of Experiments) : Use factorial design to optimize reaction parameters (e.g., molar ratios, solvent selection) .
Q. How should researchers analyze conjugation efficiency when using this compound as a linker?
- Quantitative NMR : Compare integrals of PEG protons before/after conjugation.
- Fluorescence Labeling : Tag conjugates with FITC or Cy5 dyes; measure fluorescence intensity via plate readers.
- Statistical Validation : Calculate coupling efficiency (%) with error bars from triplicate experiments. Report confidence intervals (p < 0.05) .
Data Contradiction and Reproducibility
Q. Why do studies report differing bioactivities for this compound-conjugated drugs?
Variability often stems from:
- Conjugation Site Heterogeneity : Use site-specific conjugation techniques (e.g., click chemistry) to ensure uniformity.
- In Vivo vs. In Vivo Conditions : Validate assays in physiologically relevant models (e.g., 3D cell cultures vs. animal studies).
- Data Normalization : Normalize bioactivity data to PEGylation efficiency (e.g., via SEC-HPLC) .
Methodological Best Practices
- Literature Integration : Conduct systematic reviews using tools like PubMed and Web of Science to identify knowledge gaps. Classify findings using PICO framework (Population, Intervention, Comparison, Outcome) .
- Reproducibility : Adhere to Beilstein Journal guidelines: detail experimental protocols in Supplementary Information, including reagent LOT numbers and instrument calibration data .
Q. Table 1: Key Characterization Techniques for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
